molecular formula C13H17NO4S B6151734 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid CAS No. 416856-12-7

1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid

Cat. No.: B6151734
CAS No.: 416856-12-7
M. Wt: 283.35 g/mol
InChI Key: ZURYKMUWEOQRHM-UHFFFAOYSA-N
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Description

1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a phenylmethanesulfonamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid can be achieved through several steps:

    Formation of Phenylmethanesulfonamide: This can be prepared by reacting benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopentane Derivative Preparation: Cyclopentanone can be converted to cyclopentane-1-carboxylic acid through a series of reactions, including reduction and carboxylation.

    Coupling Reaction: The phenylmethanesulfonamide can be coupled with the cyclopentane-1-carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.

    Substitution: The phenylmethanesulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Products may include sulfonic acids or carboxylic acids with additional functional groups.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include derivatives with new substituents on the phenylmethanesulfonamido group.

Scientific Research Applications

1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonamides on biological systems, including their interactions with proteins and enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The phenylmethanesulfonamido group can interact with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonamido)cyclopentane-1-carboxylic acid: Similar structure but lacks the methylene group between the phenyl and sulfonamide.

    1-(Phenylmethanesulfonamido)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(Phenylmethanesulfonamido)cyclopentane-1-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness

1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid is unique due to the presence of both a phenylmethanesulfonamido group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

416856-12-7

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

1-(benzylsulfonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c15-12(16)13(8-4-5-9-13)14-19(17,18)10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,15,16)

InChI Key

ZURYKMUWEOQRHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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